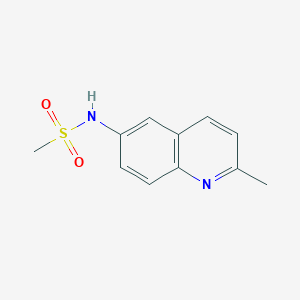

N-(2-Methylquinolin-6-yl)methanesulfonamide

Übersicht

Beschreibung

N-(2-Methylquinolin-6-yl)methanesulfonamide (NQMS) is a sulfonamide compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 132-134°C. It is a member of the quinoline family of compounds and has a wide range of potential applications in the field of biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Metal Mediated Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides, including derivatives similar to N-(2-Methylquinolin-6-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP) in Escherichia coli. These inhibitors demonstrate varying potencies across different metal forms of MetAP, suggesting their inhibition is dependent on metal concentration. The mechanism involves the inhibitor forming a metal complex at the enzyme's active site, highlighting the potential of these compounds in exploring the inhibition of non-peptidic MetAP (Huang et al., 2006).

Probing Alpha2-Adrenergic Receptors

A series of compounds, structurally related to N-(2-Methylquinolin-6-yl)methanesulfonamide, were shown to react with cysteine residues on alpha2-adrenergic receptors, indicating their utility in receptor modeling. These compounds displayed marked affinity for different human alpha2-adrenergic receptor variants, providing insights into receptor structure and function (Heinonen et al., 1998).

Isoquinolinesulfonamides as Protein Kinase Inhibitors

Isoquinoline derivatives, related to N-(2-Methylquinolin-6-yl)methanesulfonamide, were found to be potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, without antagonizing calmodulin. These findings suggest the potential application of such compounds in studying the inhibition of key regulatory enzymes involved in cell signaling (Hidaka et al., 1984).

Use in Ionic Liquid Extraction Systems

Research on 8-sulfonamidoquinoline derivatives, similar to N-(2-Methylquinolin-6-yl)methanesulfonamide, demonstrated their potential as chelate extraction reagents in ionic liquid extraction systems for divalent metal cations. This study highlights the application of such compounds in developing novel extraction reagents for metal cations, showcasing their superior extractability compared to traditional chloroform systems (Ajioka et al., 2008).

Eigenschaften

IUPAC Name |

N-(2-methylquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-8-3-4-9-7-10(13-16(2,14)15)5-6-11(9)12-8/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCLRNSQZIAQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methylquinolin-6-yl)methanesulfonamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2897193.png)

methanone](/img/structure/B2897195.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2897198.png)

![Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2897199.png)

![5-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2897201.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)

![benzo[d][1,3]dioxol-5-yl(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2897206.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2897208.png)